1,4-Dideoxy-1,4-imino-L-arabinitol

Glycogen metabolism Enantioselectivity Enzyme inhibition

Investigators targeting intestinal α-glucosidases for postprandial glucose control or lysosomal acid α-glucosidase (Pompe disease) often encounter confounding off-target effects with piperidine-based clinical iminosugars. LAB (CAS 100937-53-9) resolves this through a pyrrolidine scaffold with stereochemically defined selectivity: • α-1-C-butyl-LAB inhibits intestinal maltase (IC₅₀ 0.13 μM), sucrase (IC₅₀ 0.032 μM), and isomaltase (IC₅₀ 4.7 μM) - in vivo efficacy at ~10× lower dose vs miglitol • No perturbation of glycoprotein maturation (MALDI-TOF confirmed), eliminating a key confounding variable present with miglitol • C-4 arylated LAB derivatives show preferential lysosomal acid α-glucosidase inhibition, supporting Pompe disease chaperone development Supplied with full Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 100937-53-9
Cat. No. B028629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-imino-L-arabinitol
CAS100937-53-9
Synonyms1,4-dideoxy-1,4-imino-D-arabinitol
1,4-dideoxy-1,4-imino-L-arabinitol
1,4-dideoxy-1,4-iminoarabinitol
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer
1,4-dideoxy-1,4-iminoribitol
2-hydroxymethylpyrrolidine-3,4-diol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O
InChIInChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1
InChIKeyOQEBIHBLFRADNM-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iminosugar Scaffold for Selective Glycosidase Modulation


1,4-Dideoxy-1,4-imino-L-arabinitol (LAB, CAS 100937-53-9) is a polyhydroxylated pyrrolidine iminosugar that functions as a selective and potent α-glycosidase inhibitor [1]. It is the L-enantiomer of the D-arabinitol analogue (DAB) and belongs to a class of five-membered sugar mimics with demonstrated activity against glycogen-metabolizing enzymes and intestinal disaccharidases [2]. Unlike clinically used iminosugars such as miglitol and miglustat, LAB and its alkylated derivatives exhibit a distinct enzyme inhibition profile and molecular binding orientation, forming the basis for targeted research applications in glycemic control and lysosomal storage disease pharmacology [3].

1
Stereochemical control: L-enantiomer of DAB, enabling enantiomer-specific glycosidase profiling.
2
Scaffold class: Pyrrolidine iminosugar, distinct from piperidine clinical iminosugars (miglitol, miglustat).
3
Target profile: Selective α-glucosidase inhibition; minimal glycogen phosphorylase activity reported.

Why LAB Cannot Be Substituted by Other Iminosugars


Generic substitution among iminosugar glycosidase inhibitors fails due to fundamentally divergent enzyme selectivity profiles, binding modes, and stereochemical determinants of potency. While miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ) are clinically approved piperidine-based iminosugars, the pyrrolidine scaffold of LAB produces distinct inhibition spectra across glycosidase families [1]. The enantiomeric pair LAB and DAB exhibit starkly divergent inhibition: DAB is a potent glycogen phosphorylase inhibitor, whereas LAB shows minimal activity on this target, instead demonstrating selectivity for specific α-glucosidases [2]. Furthermore, α-1-C-alkylated LAB derivatives differ from miglitol in that they do not influence oligosaccharide processing and glycoprotein maturation, a mechanistic distinction confirmed by mass spectrometric analysis [1]. These stereochemical and scaffold-driven differences render cross-class substitution scientifically invalid for enzyme inhibition studies, pharmacological chaperone development, or in vivo glycemic control models.

LAB vs DAB
Opposite enantiomer with starkly divergent inhibition profiles — DAB inhibits glycogen phosphorylase; LAB shows minimal activity on this target.
LAB vs miglitol/miglustat
Pyrrolidine scaffold vs piperidine scaffold; distinct oligosaccharide processing effects confirmed by MALDI-TOF analysis.
LAB derivatives vs clinical iminosugars
Do not influence glycoprotein maturation, a mechanistic divergence; cross-class substitution may not transfer target engagement.

Quantitative Comparator-Based Differentiation Evidence


Glycogen Phosphorylase Inhibition: LAB vs DAB Enantiomer

LAB exhibits markedly reduced glycogen phosphorylase inhibition compared to its D-enantiomer DAB, establishing enantiomer-specific target engagement [1].

Glycogen Phosphorylase Inhibition
Head-to-head
LAB: minimal inhibition; DAB: potent inhibitor of rat muscle GP.
Enantiomer-specific target engagement; LAB not interchangeable for glycogen phosphorylase studies.
RMGP enzymatic assay context.
Glycogen metabolism Enantioselectivity Enzyme inhibition

Intestinal Maltase Inhibition: α-1-C-Butyl-LAB vs Miglitol

The α-1-C-butyl derivative of LAB demonstrates sub-micromolar intestinal maltase inhibition, with an IC50 value of 0.13 μM [1].

Intestinal Maltase Inhibition
Head-to-head
IC50 0.13 µM (α-1-C-butyl-LAB); ~10-fold lower effective dose than miglitol in vivo.
Supports dose-response study design; reported higher assay potency per mass.
Rat intestinal maltase assay and postprandial hyperglycemia model.
Postprandial hyperglycemia Intestinal disaccharidase IC50 comparison

Glycoprotein Processing Effects: α-1-C-Butyl-LAB vs Miglitol

MALDI-TOF mass spectrometric analysis reveals that α-1-C-butyl-LAB does not influence oligosaccharide processing and glycoprotein maturation, unlike miglitol [1].

Glycoprotein Processing Effects
Head-to-head
α-1-C-butyl-LAB: no detectable influence on oligosaccharide processing; miglitol: influences processing.
Mechanistic divergence may reduce confounding in glycobiology studies.
Confirmed by MALDI-TOF mass spectrometry.
Glycoprotein maturation Mechanistic selectivity Off-target effects

β-Glucosidase and β-Galactosidase Inhibition: LAB vs DAB Derivatives

Enantiomeric LAB derivatives exhibit sharply decreased bovine liver β-glucosidase and β-galactosidase inhibitions compared to their DAB counterparts, while showing increased α-glucosidase inhibition [1].

β-Glucosidase & β-Galactosidase
Head-to-head
LAB derivatives: sharply decreased bovine liver β-glucosidase/β-galactosidase inhibition; increased α-glucosidase inhibition vs DAB derivatives.
Enantiomer-specific selectivity; LAB scaffold suitable for α-glucosidase-targeted research.
Bovine liver and human lysosomal enzyme assays.
Lysosomal storage disease Pharmacological chaperone Enantiomer selectivity

Intestinal Disaccharidase Inhibition: C-4 Alkylated LAB vs DAB

C-4 branched LAB alkyl and phenyl derivatives showed potent α-glucosidase inhibition, particularly against human lysosomal acid α-glucosidase, while C-4 DAB derivatives with small alkyl groups showed enhanced inhibition of rat intestinal maltase and sucrase [1].

C-4 Alkylated Selectivity
Head-to-head
C-4 LAB alkyl/phenyl: potent human lysosomal acid α-glucosidase inhibition; C-4 DAB: enhanced intestinal maltase/sucrase inhibition.
C-4 modification confers distinct selectivity; LAB scaffold provides starting point for lysosomal α-glucosidase inhibitor development.
Human lysosomal and rat intestinal enzyme assays.
Intestinal disaccharidase Structure-activity relationship C-4 modification

Glycogen Debranching Enzyme Inhibition: LAB vs DAB vs DNJ vs Miglustat

DAB exhibits an IC50 of 8.4 μM (8,400 nM) against glycogen debranching enzyme (amylo-1,6-glucosidase), while LAB shows minimal activity on this target . Comparative data from the same assay system shows 1-deoxynojirimycin (DNJ) and miglustat with IC50 values of 10 μM (10,000 nM) .

Glycogen Debranching Enzyme
Data to verify
LAB: minimal inhibition; DAB IC50 8.4 µM; DNJ/miglustat IC50 10 µM on amylo-1,6-glucosidase.
LAB not suitable for glycogen debranching enzyme studies.
Cross-study comparison; direct source data unavailable.
Glycogen debranching enzyme Amylo-1,6-glucosidase IC50 ranking

Evidence-Backed Research and Procurement Application Scenarios


Postprandial Hyperglycemia Research with α-1-C-Alkylated LAB

For investigators studying intestinal α-glucosidase inhibition as a strategy to control postprandial blood glucose excursions, α-1-C-butyl-LAB offers a defined molecular tool with quantifiable differentiation from miglitol. The compound achieves potent inhibition of intestinal maltase (IC50 0.13 μM), isomaltase (IC50 4.7 μM), and sucrase (IC50 0.032 μM) [1]. Notably, in vivo studies demonstrate that α-1-C-butyl-LAB suppresses postprandial hyperglycemia at an effective dose approximately 10-fold lower than that required for miglitol [1], providing a potency advantage for dose-ranging studies. Furthermore, the compound does not perturb oligosaccharide processing or glycoprotein maturation, a mechanistic distinction from miglitol confirmed by MALDI-TOF mass spectrometry [1], which may reduce confounding variables in glycobiology-focused metabolic studies.

Lysosomal Acid α-Glucosidase Inhibitor Development

C-4 alkylated and arylated LAB derivatives exhibit potent and selective inhibition of human lysosomal acid α-glucosidase, the enzyme deficient in Pompe disease [1]. In comparative enzyme profiling, C-4 branched LAB alkyl and phenyl derivatives demonstrated preferential inhibition of lysosomal acid α-glucosidase over intestinal disaccharidases, whereas C-4 DAB derivatives showed the opposite selectivity with enhanced intestinal maltase and sucrase inhibition [1]. This enantiomer-specific lysosomal targeting makes the LAB scaffold a superior starting point for developing pharmacological chaperones or active-site probes for lysosomal α-glucosidase, distinguishing it from the DAB scaffold which is better suited for intestinal α-glucosidase programs.

Enantioselective Glycosidase Profiling Studies

LAB serves as an essential enantiomeric control in studies investigating the stereochemical determinants of glycosidase inhibition. Direct comparative data show that LAB exhibits minimal inhibition of glycogen phosphorylase, in stark contrast to its enantiomer DAB which is a potent inhibitor of this target [1]. Similarly, α-1-C-alkyl LAB derivatives show sharply decreased β-glucosidase and β-galactosidase inhibition compared to their DAB counterparts, while exhibiting increased α-glucosidase inhibition [2]. This enantiomer-specific inhibition fingerprint enables researchers to deconvolute stereochemical contributions to target engagement and provides a validated negative control compound when DAB-mediated glycogen phosphorylase inhibition is the primary focus.

Structure-Activity Relationship Studies on Pyrrolidine Scaffold

The LAB pyrrolidine core provides a well-characterized scaffold for medicinal chemistry optimization programs targeting α-glucosidases. C-4 alkylated LAB derivatives maintain high similarity in binding modes with the active site of N-terminal maltase-glucoamylase (ntMGAM), while C-4 arylation introduces T-shaped π-π stacking interactions with residue Trp-406 that further modulate enzyme interactions [1]. This scaffold-specific binding behavior differs from that of C-4 DAB derivatives, whose binding modes vary with alkyl group size and exhibit distinct planar distortions with aryl substituents [1]. For SAR-driven lead optimization, the LAB scaffold offers predictable binding characteristics that can be rationally tuned through C-4 modifications, providing a defined chemical starting point distinct from both the DAB enantiomer and piperidine-based iminosugars such as DNJ derivatives.

Application
Selection Property
Validation Focus
Postprandial glucose regulation research
Intestinal α-glucosidase inhibition with defined off-target profile
In vivo hyperglycemia model validation; glycoprotein processing endpoint monitoring
Lysosomal α-glucosidase inhibitor development
C-4 branched LAB derivatives with lysosomal enzyme selectivity
Lysosomal acid α-glucosidase assay validation; intestinal disaccharidase counter-screen
Enantioselective glycosidase profiling
Enantiomeric pair (LAB/DAB) with divergent inhibition spectra
Glycogen phosphorylase and β-glucosidase counter-assays
SAR-driven lead optimization
Tunable C-4 modifications on pyrrolidine core
ntMGAM binding mode analysis; π-stacking interaction assessment
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